Methyl 4-(2-Iodoethyl)benzoate-13C7
Description
Methyl 4-(2-Iodoethyl)benzoate-13C7 is a carbon-13 isotopically labeled derivative of methyl 4-(2-iodoethyl)benzoate. Its unlabeled form has the CAS number 1065269-88-6, while the labeled version (sc-487896) is used as a high-purity standard material in analytical and synthetic chemistry . The compound features a benzoate ester backbone substituted with a 2-iodoethyl group at the para position. The 13C7 isotopic labeling makes it particularly valuable for nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies, where isotopic enrichment enhances detection sensitivity and specificity .
Properties
Molecular Formula |
C₃¹³C₇H₁₁IO₂ |
|---|---|
Molecular Weight |
297.05 |
Synonyms |
4-(2-Iodoethyl)benzoic Acid Methyl Ester-13C7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Isotopic Variations
a. Methyl 4-(2-Iodoethyl)benzoate-d8
- Structure : Deuterated at eight hydrogen positions.
- Key Differences : Deuterium substitution reduces metabolic degradation rates compared to protiated analogs, making it suitable for mass spectrometry (MS) and stable isotope tracing .
- Applications : Used in MS-based quantification due to minimal interference from background signals .
b. Methyl 4-(1-Aminoethyl)benzoate (S-isomer)
- Structure: Substitution of the iodoethyl group with a chiral 1-aminoethyl moiety (CAS 222714-37-6).
- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, influencing solubility and reactivity. The (S)-configuration enables enantioselective applications in pharmaceutical synthesis .
- Applications : Intermediate in chiral drug development; reported bioactivity in receptor-binding studies .
Functional Analogues with Substituent Variations
a. Methyl 4-(2-Methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)
- Structure : Contains a methoxy-oxoethyl group instead of iodoethyl.
- Key Differences : The ester group enhances polarity and solubility in polar solvents. Lacking a halogen, it is less reactive in nucleophilic substitutions but more stable under basic conditions .
- Applications : Precursor in synthesizing hydrophilic polymers or prodrugs .
b. Methyl 4-(2-Methoxyphenyl)-2,4-dioxobutanoate (sc-353904)
Halogen-Substituted Analogues
a. (2-Iodoethyl)methylmercury (CAS 183428-22-0)
- Structure : Mercury-bound iodoethyl group.
- Key Differences: The mercury center introduces toxicity and distinct reactivity in organometallic reactions. Unlike the benzoate ester, this compound is primarily used in niche catalytic processes .
Comparative Data Table
| Compound Name | CAS / Catalog # | Substituent | Molecular Weight | Key Applications | Isotopic/Structural Notes |
|---|---|---|---|---|---|
| This compound | sc-487896 | 2-Iodoethyl, 13C7 | ~311.1 (est.) | NMR, isotopic tracing | 13C-enriched for enhanced detection |
| Methyl 4-(2-Iodoethyl)benzoate-d8 | sc-483760 | 2-Iodoethyl, d8 | ~317.2 (est.) | Mass spectrometry | Deuterated for metabolic stability |
| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | 1-Aminoethyl | 179.22 | Chiral drug synthesis | Chiral center, basic functionality |
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | 52787-14-1 | Methoxy-oxoethyl | 222.21 | Polymer/prodrug precursors | Polar, ester-rich reactivity |
| (2-Iodoethyl)methylmercury | 183428-22-0 | Hg-bound iodoethyl | 368.65 | Organometallic catalysis | Toxic, high reactivity with metals |
Key Research Findings
- Reactivity: The iodoethyl group in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike its methoxy or amino analogs, which prioritize electrophilic interactions .
- Biological Relevance: Aminoethyl derivatives exhibit higher bioactivity in receptor assays, whereas iodoethyl analogs are preferred for radiolabeling or heavy-atom crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
